Diethyl 2,5-dimethylidenehexanedioate
Description
Diethyl 2,5-dimethylidenehexanedioate (CAS 32670-57-8) is a diester derivative of hexanedioic acid, characterized by two ethyl ester groups and two methylidene (C=C) substituents at the 2- and 5-positions of the carbon backbone. Its molecular formula is C₁₂H₁₈O₄ (molecular weight: 234.27 g/mol), with the SMILES notation O(CC)C(C(=C)CCC(=C)C(=O)OCC)=O and InChIKey YXXNCVFJECWRRF-UHFFFAOYSA-N . The methylidene groups confer reactivity toward cycloaddition and conjugation, making it valuable in organic synthesis, particularly in Diels-Alder reactions .
Properties
CAS No. |
32670-57-8 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
diethyl 2,5-dimethylidenehexanedioate |
InChI |
InChI=1S/C12H18O4/c1-5-15-11(13)9(3)7-8-10(4)12(14)16-6-2/h3-8H2,1-2H3 |
InChI Key |
YXXNCVFJECWRRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)CCC(=C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,5-dimethylidenehexanedioate typically involves the esterification of 2,5-dimethylidenehexanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its diethyl ester. The reaction can be represented as follows:
2,5-Dimethylidenehexanedioic acid+2C2H5OHH2SO4Diethyl 2,5-dimethylidenehexanedioate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-dimethylidenehexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: this compound can be oxidized to 2,5-dimethylidenehexanedioic acid.
Reduction: Reduction yields diethyl 2,5-dimethylidenehexanediol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,5-dimethylidenehexanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2,5-dimethylidenehexanedioate involves its reactivity as an ester and its ability to undergo various chemical transformations. The ester groups can participate in nucleophilic acyl substitution reactions, while the methylidene groups can undergo addition reactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Dimethyl 2,5-Dimethylhexanedioate (CID 5159000)
- Molecular Formula : C₁₀H₁₈O₄ (MW: 202.25 g/mol).
- Key Differences :
Hexanedioic Acid, 2,5-Dimethyl (CAS 4454-18-6)
- Molecular Formula : C₈H₁₄O₄ (MW: 174.19 g/mol).
- Key Differences: Functional Groups: Carboxylic acids (vs. esters), leading to higher water solubility and acidity (pKa ~4–5). Applications: Primarily used in polymer synthesis (e.g., polyamides), whereas the diethyl ester is more suited for organic reactions requiring solubility in nonpolar solvents .
Diethyl 2,5-Dibromohexanedioate (CAS 50995-48-7)
Hexane, 2,5-Dimethyl (CAS 592-13-2)
- Molecular Formula : C₈H₁₈ (MW: 114.23 g/mol).
- Contrasts sharply with the ester and diene functionalities of the target compound .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| Diethyl 2,5-dimethylidenehexanedioate | C₁₂H₁₈O₄ | 234.27 | Ethyl esters, methylidene | 32670-57-8 |
| Dimethyl 2,5-dimethylhexanedioate | C₁₀H₁₈O₄ | 202.25 | Methyl esters, saturated | 5159000 (CID) |
| Hexanedioic acid, 2,5-dimethyl | C₈H₁₄O₄ | 174.19 | Carboxylic acids | 4454-18-6 |
| Diethyl 2,5-dibromohexanedioate | C₁₀H₁₆Br₂O₄ | 368.05 | Ethyl esters, bromine | 50995-48-7 |
Table 2: Spectral and Reactivity Profiles
| Compound Name | IR Spectral Features (cm⁻¹) | Key Reactivity |
|---|---|---|
| This compound | C=O (1740), C=C (1650) | Diels-Alder reactions, conjugation-based chemistry |
| Hexanedioic acid, 2,5-dimethyl | O-H (2500–3300), C=O (1700) | Acid-catalyzed esterification, polymerization |
| Diethyl 2,5-dibromohexanedioate | C=O (1740), C-Br (500–600) | Nucleophilic substitution (SN2) |
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